[1,2]Oxazolo[4,3-c]quinolin-3-amine

Medicinal Chemistry ADME Lipophilicity

This [4,3-c] fused oxazoloquinoline scaffold offers a strategic alternative to common isomers. With a distinct LogP (~1.96) and unique synthetic handles, it is ideal for expanding chemical space in antimicrobial research, probing IL-33/TLR targets, or executing scaffold-hopping studies. Supplied at 95% purity for R&D.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 1306605-49-1
Cat. No. B1423058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2]Oxazolo[4,3-c]quinolin-3-amine
CAS1306605-49-1
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NOC(=C3C=N2)N
InChIInChI=1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-5H,11H2
InChIKeyPXSAUQMYWOPFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2]Oxazolo[4,3-c]quinolin-3-amine (CAS 1306605-49-1): A Distinct Oxazoloquinoline Building Block for Medicinal Chemistry


[1,2]Oxazolo[4,3-c]quinolin-3-amine (CAS: 1306605-49-1) is a heterocyclic building block characterized by a fused oxazole and quinoline ring system . It is a member of the broader oxazoloquinoline class, which has shown potential in various therapeutic areas, including as interleukin-33 inhibitors and antimicrobial agents [1]. This compound is primarily supplied for research use, with a typical purity of 95% .

Why Generic [1,2]Oxazolo[4,3-c]quinolin-3-amine Substitution Fails: Critical Scaffold and Physicochemical Differentiators


The [1,2]oxazolo[4,3-c]quinolin-3-amine scaffold is not interchangeable with other oxazoloquinoline isomers, such as the [4,5-c] or [5,4-b] fused systems, due to fundamental differences in their core structure, which dictate distinct synthetic pathways and biological target engagement [1]. Even subtle variations in the fused ring system can lead to significant differences in physicochemical properties like lipophilicity, which in turn can profoundly affect compound behavior in biological assays and chemical reactions. The evidence below demonstrates how these specific structural and property differences necessitate a careful, data-driven selection process rather than a simple substitution based on general class similarity.

[1,2]Oxazolo[4,3-c]quinolin-3-amine: Quantified Differentiation vs. Closest Analogs


Quantified Lipophilicity (LogP) Differentiation vs. a Key [4,5-c] Oxazoloquinoline Analog

[1,2]Oxazolo[4,3-c]quinolin-3-amine demonstrates a lower calculated LogP (1.96) compared to the structurally related 2-butyl[1,3]oxazolo[4,5-c]quinolin-4-amine, which has a reported ACD/LogP of 2.93 [REFS-1, REFS-2]. This difference of nearly one log unit indicates a significantly lower lipophilicity for the target compound.

Medicinal Chemistry ADME Lipophilicity

Comparative Topological Polar Surface Area (TPSA) Analysis

The topological polar surface area (TPSA) of [1,2]oxazolo[4,3-c]quinolin-3-amine is 64.94 Ų, which is nearly identical to the Polar Surface Area of 65 Ų reported for the analog 2-butyl[1,3]oxazolo[4,5-c]quinolin-4-amine [REFS-1, REFS-2].

Medicinal Chemistry Drug-likeness Physicochemical Properties

Scaffold-Specific Biological Potential: Evidence from the Decahydroisoxazolo[4,3-c]quinoline Scaffold

Research on the related decahydroisoxazolo[4,3-c]quinoline scaffold has shown promising antimicrobial activity against both bacterial and fungal strains, suggesting the therapeutic potential of this specific fused ring system [1]. This provides a class-level inference for the [4,3-c] ring fusion, differentiating it from the more extensively studied [4,5-c] oxazoloquinolines, which have been primarily investigated as IL-33 and TLR7/8 modulators [2].

Antimicrobial SAR Scaffold Hopping

Optimal Application Scenarios for [1,2]Oxazolo[4,3-c]quinolin-3-amine Based on Quantitative Evidence


Medicinal Chemistry: Design of Novel Antimicrobial Leads

Given the class-level evidence for antimicrobial activity within the [4,3-c] fused scaffold [1], [1,2]oxazolo[4,3-c]quinolin-3-amine is a strategic starting point for synthesizing and evaluating new antimicrobial agents. Its lower LogP (1.96) compared to a [4,5-c] analog suggests a different physicochemical profile that could be exploited to improve solubility and modulate target engagement in bacterial or fungal assays.

Chemical Biology: Scaffold-Hopping for Target Deconvolution

This compound can serve as a valuable tool for scaffold-hopping experiments. Researchers investigating the biology of oxazoloquinoline-binding proteins (e.g., IL-33, TLR7/8) [2] can use this distinct [4,3-c] scaffold to probe the shape and chemical requirements of the target binding site. The similar TPSA but different LogP between the [4,3-c] and [4,5-c] scaffolds makes it an ideal control for dissecting the contributions of lipophilicity versus polar interactions.

Synthetic Methodology: Building Block for Complex Heterocycles

As a heterocyclic building block , the primary amine and specific ring fusion of [1,2]oxazolo[4,3-c]quinolin-3-amine offer unique synthetic handles not found in other oxazoloquinoline isomers. This enables the creation of focused libraries of [4,3-c] fused compounds, expanding the chemical space beyond the more commonly synthesized [4,5-c] and [5,4-b] analogs [1].

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